Z-Glu(ome)-osu

Overview

Description

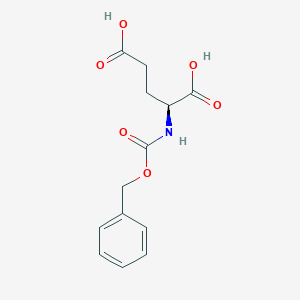

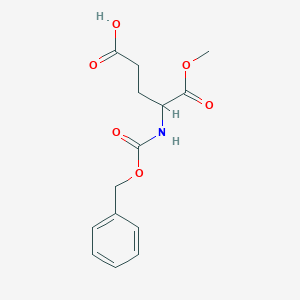

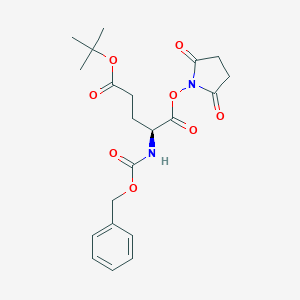

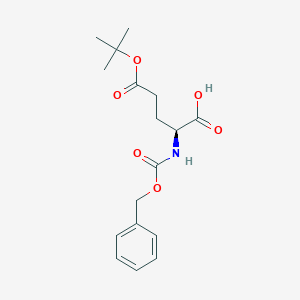

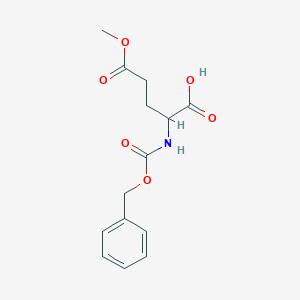

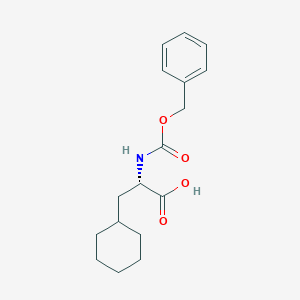

Z-Glu(ome)-osu, also known as N-Carbobenzyloxy-L-glutamic acid alpha-methyl ester or Cbz-Glu-OMe, is a chemical compound with the molecular formula C18H20N2O8 . It is related to Z-Glu-Tyr and Ac-Phe-Tyr, which have been used in early studies on the specificity and mechanism of pepsin action .

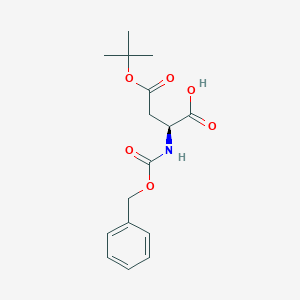

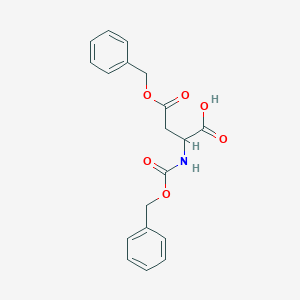

Molecular Structure Analysis

The molecular structure of Z-Glu(ome)-osu is characterized by a molecular weight of 295.3 g/mol and a molecular formula of C14H17NO6 . The compound contains a total of 49 bonds, including 29 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis

Z-Glu(ome)-osu has a molecular weight of 295.29 g/mol . It is a powder in form and has a molecular formula of C14H17NO6 . The compound has a computed XLogP3-AA value of 1.2, indicating its lipophilicity .Scientific Research Applications

- Enzymatic Esterification and Transesterification

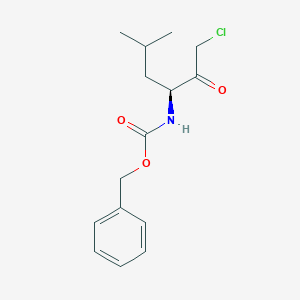

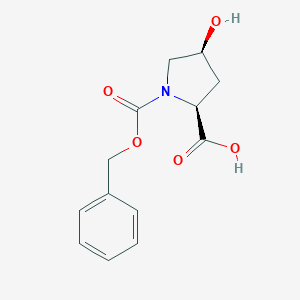

- Application : “Z-Glu(ome)-osu” is used in enzymatic esterification and transesterification reactions . These reactions are carried out in water miscible organic solvents using a new glutamic acid specific endopeptidase, isolated from Bacillus licheniformis .

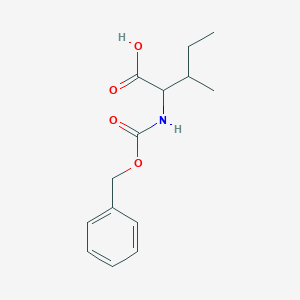

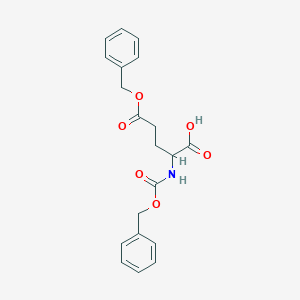

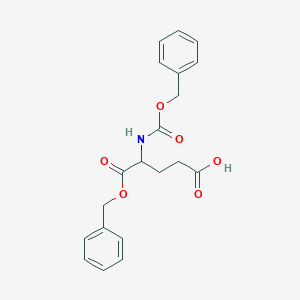

- Method : The coupling between “Z-Glu-ome-osu” and H-Val-NH2 is performed in 60% MeOH/Bicine buffer . The side-formation of Z-Glu-OMe intermediate is observed . Up to 60% MeOH, the enzyme remains active and this medium has been used in a kinetically controlled esterification of N-blocked dipeptide Z-Ala-Glu-OH .

- Results : Within 15 min at pH 8.5, the fraction of esterification reaches 0.7 . After this time, the product Z-Ala-Glu-OMe is back-hydrolysed .

Safety And Hazards

Safety data sheets indicate that exposure to Z-Glu(ome)-osu should be avoided. Contact with skin and eyes should be avoided, and the compound should not be inhaled. Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound. In case of accidental exposure, appropriate first aid measures should be taken .

properties

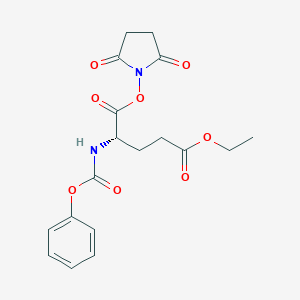

IUPAC Name |

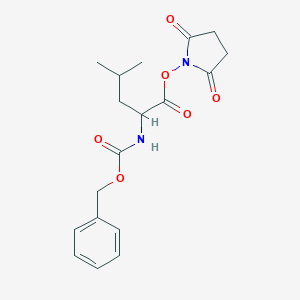

1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O8/c1-26-16(23)10-7-13(17(24)28-20-14(21)8-9-15(20)22)19-18(25)27-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXKKWKDZNDBAG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Glu(ome)-osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.